[Cyclohexyl(nitroso)amino]urea
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Overview
Description
[Cyclohexyl(nitroso)amino]urea is a member of the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique due to their ability to cross the blood-brain barrier, making them effective in treating brain tumors . The compound’s structure includes a cyclohexyl group attached to a nitrosoamino moiety, which contributes to its biological activity.
Preparation Methods
The synthesis of [Cyclohexyl(nitroso)amino]urea typically involves the reaction of cyclohexylamine with nitrosyl chloride, followed by the addition of urea. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[Cyclohexyl(nitroso)amino]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[Cyclohexyl(nitroso)amino]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the production of specialized polymers and coatings.
Mechanism of Action
The antitumor activity of [Cyclohexyl(nitroso)amino]urea is primarily due to its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . This alkylation occurs through the formation of reactive intermediates that bind irreversibly to cellular macromolecules. The compound also exhibits carbamoylation activity, which further contributes to its cytotoxic effects.
Comparison with Similar Compounds
[Cyclohexyl(nitroso)amino]urea is unique among nitrosoureas due to its specific structure and properties. Similar compounds include:
BCNU (N,N’-bis(2-chloroethyl)-N-nitrosourea): Known for its use in chemotherapy.
CCNU (N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea): Similar in structure but with different pharmacokinetics.
MeCCNU (N-(2-chloroethyl)-N’-(trans-4-methylcyclohexyl)-N-nitrosourea): Exhibits high antitumor activity but limited solubility. The uniqueness of this compound lies in its balance of lipophilicity and water solubility, making it a versatile compound for various applications.
Properties
CAS No. |
6635-45-6 |
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Molecular Formula |
C7H14N4O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
[cyclohexyl(nitroso)amino]urea |
InChI |
InChI=1S/C7H14N4O2/c8-7(12)9-11(10-13)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,12) |
InChI Key |
KNPGNOMTGNFVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(NC(=O)N)N=O |
Origin of Product |
United States |
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